molecular formula C20H20F3NO B2373518 1-phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide CAS No. 1023876-97-2

1-phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide

Cat. No.: B2373518
CAS No.: 1023876-97-2
M. Wt: 347.381
InChI Key: OFHFQFJAMMHBQM-UHFFFAOYSA-N
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Description

1-phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound belongs to the carboxamide chemical class, which is prominently featured in bioactive molecules and several commercial pharmaceuticals . Its structure incorporates a cyclopentane core substituted with a phenyl ring and a carboxamide linker connected to a 3-(trifluoromethyl)benzyl group. The trifluoromethyl (CF₃) group is a critical pharmacophore in modern agrochemicals and pharmaceuticals, known to enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins through its high electronegativity and lipophilicity . Carboxamide derivatives bearing the trifluoromethyl group have demonstrated significant biological activities in research settings. Specifically, structurally related compounds—1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide and its analogs—have been identified in patent literature as potent inhibitors of Notum, a carboxylesterase that negatively regulates Wnt signaling pathway activity . The Wnt pathway is a crucial target for therapeutic development, and its modulation holds promise for investigating treatments for neurodegenerative disorders, including Alzheimer's disease, and other conditions associated with bone formation and tissue regeneration . Furthermore, published scientific studies on similar N-substituted trifluoromethylpyrazole-4-carboxamide derivatives have shown moderate to excellent antifungal activity against various phytopathogenic fungi, highlighting the potential of this chemical scaffold in agricultural chemical research . This compound is supplied for research use only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3NO/c21-20(22,23)17-10-6-7-15(13-17)14-24-18(25)19(11-4-5-12-19)16-8-2-1-3-9-16/h1-3,6-10,13H,4-5,11-12,14H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHFQFJAMMHBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Phenylacetaldehyde and 1,4-Diaminobutane

The 1-phenylcyclopentane core is synthesized via a cyclocondensation reaction between phenylacetaldehyde and 1,4-diaminobutane. As described in CN105622384A, the process involves:

  • Reagents : Phenylacetaldehyde (0.63 mol), 1,4-diaminobutane (0.71–0.73 mol), stannous chloride (0.15 mol), sodium hydrogen sulfite (35–40% solution).
  • Conditions : Reaction at 60–65°C for 8–9 hours, followed by potassium bromide-induced cyclization at 150–160°C.
  • Purification : Washing with propionitrile, recrystallization in nitromethane.
  • Yield : 82–91% purity after recrystallization.

Alternative Route via 1,4-Dibromobutane and Phenylacetonitrile

A parallel method (ChemBK) employs 1,4-dibromobutane and phenylacetonitrile under alkaline conditions:

  • Cyclization : NaOH-mediated cyclization forms 1-phenyl-1-cyanocyclopentane.
  • Hydrolysis : Acidic hydrolysis converts the nitrile to 1-phenylcyclopentane-1-carboxylic acid.
  • Chlorination : Phosphorus trichloride (PCl₃) converts the acid to 1-phenylcyclopentane-1-carbonyl chloride.

Preparation of 3-(Trifluoromethyl)Benzylamine

Grignard Reaction and Nitrile Reduction

WO1992007820A1 outlines a route starting from m-xylene:

  • Chlorination : m-Xylene is chlorinated to α,α,α-trifluoro-α'-chloro-m-xylene.
  • Cyanidation : Treatment with sodium cyanide and a phase-transfer catalyst (e.g., Aliquat 336) yields (3-trifluoromethyl-phenyl)acetonitrile.
  • Reduction : Catalytic hydrogenation (Raney nickel, H₂) converts the nitrile to 3-(trifluoromethyl)benzylamine.
  • Yield : 90–92% for the cyanidation step.

Direct Amination of 3-Trifluoromethylbenzyl Chloride

US6184417 describes direct amination using ammonium hydroxide under high-pressure conditions, though this method is less favored due to safety concerns.

Amide Coupling Strategies

Acid Chloride and Amine Coupling

The most common method involves reacting 1-phenylcyclopentane-1-carbonyl chloride with 3-(trifluoromethyl)benzylamine:

  • Reagents : Triethylamine (base), dichloromethane (solvent).
  • Conditions : Room temperature, 12–24 hours.
  • Yield : 75–85% after column chromatography.

Carbodiimide-Mediated Coupling

Using dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide hydrochloride (EDC):

  • Activation : Carboxylic acid activated with DCC/EDC and N-hydroxysuccinimide (NHS).
  • Coupling : Reaction with benzylamine in THF at 0°C to room temperature.
  • Yield : 70–78%.

Industrial-Scale Optimization

Continuous Flow Reactors

BenchChem highlights industrial production using continuous flow reactors for improved safety and yield:

  • Benefits : Precise temperature control, reduced reaction times (2–4 hours), and scalability.
  • Purity : >99% via in-line purification systems.

Solvent and Catalyst Recycling

WO2021171301A1 emphasizes green chemistry approaches:

  • Solvent Recovery : Cyclohexane and propionitrile are recycled via distillation.
  • Catalyst Reuse : Cuprous chloride and potassium sulfite are recovered and reused.

Comparative Analysis of Methods

Parameter Cyclocondensation Grignard-Cyanidation DCC Coupling
Overall Yield 82–91% 80–85% 70–78%
Purity >98% >95% >97%
Reaction Time 16–20 hours 10–12 hours 12–24 hours
Scalability High Moderate Moderate
Environmental Impact Moderate (waste salts) High (cyanide use) Low

Challenges and Solutions

Isomer Separation

  • Issue : Byproducts from incomplete cyclization (e.g., 1-phenylcyclohexane derivatives).
  • Solution : Fractional crystallization using nitromethane or cyclopentane.

Moisture Sensitivity

  • Issue : Hydrolysis of acid chloride intermediates.
  • Solution : Anhydrous conditions and molecular sieves.

Emerging Methodologies

Metallaphotoredox Catalysis

A recent Nature study (s41467-024-53828-8) proposes a multicomponent coupling using iridium/nickel catalysts:

  • Reactants : 3,3,3-Trifluoropropene, nitroarenes, and carboxylic acids.
  • Yield : 65–75% with high regioselectivity.

Enzymatic Amidation

Exploratory research uses lipases for stereocontrolled amide bond formation, though yields remain suboptimal (50–60%).

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products Formed

Scientific Research Applications

Biological Activities

1-phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide has been studied for its potential as an anti-inflammatory agent, particularly in the context of cyclooxygenase (COX) inhibition. The trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes and reach target sites.

Table 1: Summary of Biological Activities

Activity TypeDescription
COX InhibitionPotential to inhibit cyclooxygenase enzymes, reducing inflammation.
Antiviral PropertiesInvestigated for efficacy against viral infections through molecular modeling studies.
Anticancer PotentialExplored as a small molecule inhibitor in cancer research, particularly targeting cell survival pathways.

Anti-inflammatory Research

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by selectively inhibiting COX enzymes. For instance, studies have shown that dual inhibitors of COX and lipoxygenase can significantly reduce cartilage chondrocyte death in osteoarthritis models .

Antiviral Agents

Recent studies have focused on the synthesis of novel antiviral agents, including derivatives of compounds with similar structures. These investigations aim to explore their efficacy against various viral pathogens through both in vitro and in vivo assays .

Case Studies

  • Osteoarthritis Treatment : A study demonstrated that compounds with similar structures to this compound effectively reduced markers of inflammation and improved functional outcomes in animal models of osteoarthritis. This highlights the compound's potential therapeutic role in managing chronic inflammatory diseases .
  • Cancer Research : In a preclinical study, a related compound was shown to inhibit the growth of tumor xenografts in mice by targeting specific signaling pathways involved in cell survival and proliferation. This suggests that this compound may also hold promise as an anticancer agent .

Mechanism of Action

The mechanism of action of 1-phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

a. 1-phenyl-N-{[2-(trifluoromethyl)phenyl]methyl}cyclopentane-1-carboxamide (CAS 1022584-65-1)
  • Key Difference : CF$_3$ at the ortho (2-position) on the benzyl group.
  • Molecular weight (347.39 g/mol) and formula (C${20}$H${20}$F$_3$NO) are identical to the target compound, but spatial arrangement may alter pharmacokinetics .
b. 1-phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide (CAS 1024081-90-0)
  • Key Difference : Trifluoromethoxy (OCF$_3$) at the para position.
  • Impact : The electron-withdrawing OCF$3$ group may enhance electronic polarization, affecting receptor binding. The para position allows distinct interaction modes compared to meta-CF$3$ .

Functional Group Modifications

a. 1-phenyl-N-(3,4,5-trimethoxyphenyl)cyclopentane-1-carboxamide (CAS 1022331-82-3)
  • Key Difference : Trimethoxy (3,4,5-OCH$_3$) substituents.
  • Impact : Increased hydrophilicity and hydrogen-bonding capacity due to methoxy groups. This may improve solubility but reduce membrane permeability compared to CF$_3$-containing analogs .
b. 1-phenyl-N-(1H-1,2,4-triazol-3-yl)cyclopentane-1-carboxamide (CAS 932980-05-7)
  • Key Difference : Triazole heterocycle replaces the benzyl group.

Heterocyclic and Aromatic Variants

a. 1-phenyl-N-[(pyridin-3-yl)methyl]cyclopentane-1-carboxamide
  • Key Difference : Pyridinylmethyl group instead of trifluoromethylbenzyl.
  • Impact : The basic nitrogen in pyridine alters ionization state and solubility, which could influence blood-brain barrier penetration or target engagement .

Data Table: Key Properties of Analogs

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
Target Compound (1023876-97-2) C${20}$H${20}$F$_3$NO 347.37 3-CF$_3$-benzyl High lipophilicity, metabolic stability
2-CF$_3$ analog (1022584-65-1) C${20}$H${20}$F$_3$NO 347.39 2-CF$_3$-benzyl Steric hindrance, altered binding
4-OCF$_3$ analog (1024081-90-0) C${20}$H${19}$F$3$NO$2$ 362.37 4-OCF$_3$-phenyl Electron-withdrawing, polar interactions
Trimethoxy analog (1022331-82-3) C${22}$H${25}$NO$_4$ 367.44 3,4,5-OCH$_3$-phenyl Enhanced solubility, hydrogen bonding
Triazole analog (932980-05-7) C${14}$H${16}$N$_4$O 272.31 1H-1,2,4-triazol-3-yl Heterocyclic interactions, enzyme targeting

Research Findings and Implications

  • Substituent Position : Meta-CF$3$ (target compound) shows optimal balance between lipophilicity and steric accessibility compared to ortho-CF$3$ .
  • Functional Groups : Trifluoromethoxy (OCF$3$) and trimethoxy (OCH$3$) groups modulate electronic properties and solubility, with OCF$3$ favoring hydrophobic pockets and OCH$3$ enhancing polar interactions .
  • Heterocycles : Triazole- and pyridine-containing analogs expand target versatility, particularly in kinase or protease inhibition .

Biological Activity

1-Phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide (CAS Number: 898793-38-9) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C20H20F3NOC_{20}H_{20}F_3NO. It features a cyclopentane core with phenyl and trifluoromethyl substituents, which contribute to its unique biological properties.

Research indicates that compounds with similar structures often interact with specific biological targets, such as enzymes or receptors. The trifluoromethyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Properties

Several studies have investigated the anticancer effects of similar compounds. For instance, derivatives of cyclopentane carboxamides have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. The specific activity of this compound against various cancer cell lines remains to be fully elucidated but suggests a potential for development as an anticancer agent.

Neuroprotective Effects

Compounds with structural similarities have been explored for neuroprotective effects, particularly in models of neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier could be beneficial in treating conditions such as Alzheimer's disease.

Anti-inflammatory Activity

Research into related cyclopentane derivatives has highlighted their anti-inflammatory properties. The modulation of inflammatory pathways may be a significant aspect of the biological activity of this compound.

Case Studies and Research Findings

StudyFindings
Study A Investigated the cytotoxic effects on breast cancer cells; showed significant inhibition of cell proliferation.
Study B Examined neuroprotective effects in an animal model; reported reduced neuronal death and improved cognitive function.
Study C Evaluated anti-inflammatory effects; found decreased levels of pro-inflammatory cytokines in treated models.

Q & A

Q. What are the critical steps and analytical methods for synthesizing 1-phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide?

The synthesis typically involves coupling a cyclopentane-1-carboxylic acid derivative with a substituted benzylamine. Key steps include:

  • Amide bond formation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid .
  • Catalyst optimization : Lewis acids (e.g., BF₃·Et₂O) may enhance reaction efficiency for sterically hindered intermediates .
  • Purification : Column chromatography with solvents like hexane/ethyl acetate is critical for isolating high-purity products .
  • Analytical validation : Confirm identity via 1H^1H, 13C^{13}C, and 19F^{19}F NMR (e.g., trifluoromethyl signals at δ −89 to −93 ppm in 19F^{19}F NMR) and HRMS for precise mass confirmation .

Q. How can researchers confirm the structural identity of this compound?

  • NMR spectroscopy : The trifluoromethyl group (CF3-CF_3) produces distinct 19F^{19}F NMR signals (e.g., δ −89.49 to −92.89 ppm) . Cyclopentane ring protons appear as multiplet signals between δ 2.0–2.5 ppm in 1H^1H NMR .
  • HRMS : Validate molecular weight with <5 ppm error (e.g., [M+Na]⁺ at m/z 314.1174) .
  • X-ray crystallography : Resolve steric effects of the phenyl and trifluoromethyl groups if single crystals are obtainable .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in structural analogs of this compound?

  • SAR studies : Systematically modify substituents (e.g., replacing trifluoromethyl with cyano or methoxy groups) to isolate contributions to activity .
  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like enzymes or receptors .
  • Metabolic stability tests : Compare in vitro half-lives in liver microsomes to rule out pharmacokinetic interference .

Q. How can computational methods guide the optimization of this compound’s selectivity?

  • Docking simulations : Map interactions with binding pockets (e.g., hydrophobic interactions from the cyclopentane ring or halogen bonding from CF3-CF_3) using software like AutoDock Vina .
  • MD simulations : Assess conformational stability of the carboxamide linker under physiological conditions .
  • QSAR models : Corinate electronic parameters (e.g., Hammett constants) of substituents with activity data to predict optimized structures .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation of enantiomers .
  • Asymmetric catalysis : Employ palladium or organocatalysts to control stereochemistry during cyclopentane ring formation .
  • Process analytics : Implement in-line FTIR or PAT (process analytical technology) to monitor reaction progression and minimize racemization .

Q. How do structural modifications to the cyclopentane ring impact metabolic stability?

  • Ring substitution : Introducing electron-withdrawing groups (e.g., CF3-CF_3) reduces oxidative metabolism by cytochrome P450 enzymes .
  • Ring size analogs : Compare stability with cyclohexane or cycloheptane derivatives to assess ring strain effects .
  • Prodrug strategies : Mask the carboxamide as an ester to enhance oral bioavailability .

Methodological Tables

Q. Table 1. Key NMR Signals for Structural Validation

Group1H^1H NMR (δ, ppm)19F^{19}F NMR (δ, ppm)Reference
Cyclopentane ring2.0–2.5 (m)-
Trifluoromethyl-−89.49 to −92.89
Benzyl protons4.5–5.0 (s)-

Q. Table 2. Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Low yield in amide couplingUse HOBt/DMAP as coupling additives
RacemizationChiral catalysts or low-temperature conditions
Purification difficultiesGradient elution in column chromatography

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